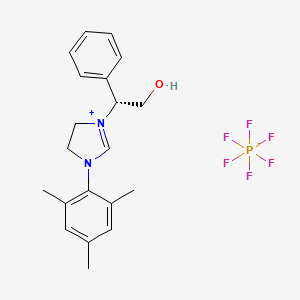![molecular formula C13H8F2O B14014506 2,5-Difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14014506.png)
2,5-Difluoro-[1,1'-biphenyl]-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Difluoro-[1,1’-biphenyl]-4-carbaldehyde is an organic compound belonging to the biphenyl family. It is characterized by the presence of two fluorine atoms at the 2 and 5 positions on the biphenyl ring and an aldehyde group at the 4 position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-[1,1’-biphenyl]-4-carbaldehyde typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as dioxane .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis with appropriate optimization of reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Difluoro-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 2,5-Difluoro-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 2,5-Difluoro-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,5-Difluoro-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,5-Difluoro-[1,1’-biphenyl]-4-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The fluorine atoms can influence the reactivity and stability of the compound by affecting the electron density on the biphenyl ring .
Vergleich Mit ähnlichen Verbindungen
- 2,5-Difluoro-[1,1’-biphenyl]-4-yl)boronic acid
- 3’,5’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid
Comparison:
2,5-Difluoro-[1,1’-biphenyl]-4-yl)boronic acid: Similar in structure but contains a boronic acid group instead of an aldehyde group. This makes it useful in different types of coupling reactions.
3’,5’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group, which affects its reactivity and applications.
2,5-Difluoro-[1,1’-biphenyl]-4-carbaldehyde stands out due to its unique combination of fluorine atoms and an aldehyde group, making it a versatile compound in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C13H8F2O |
|---|---|
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
2,5-difluoro-4-phenylbenzaldehyde |
InChI |
InChI=1S/C13H8F2O/c14-12-7-11(9-4-2-1-3-5-9)13(15)6-10(12)8-16/h1-8H |
InChI-Schlüssel |
MIFQFFTZRSZPSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=C(C(=C2)F)C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-[Sulfonylbis(methylene)]di(2,3-dihydro-1H-inden-1-one)](/img/structure/B14014435.png)
![Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione](/img/structure/B14014444.png)
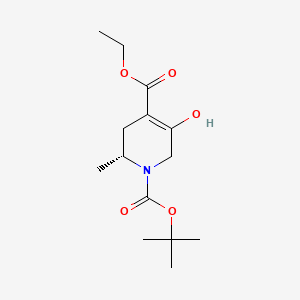
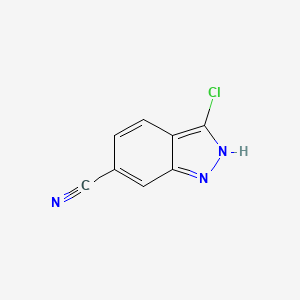
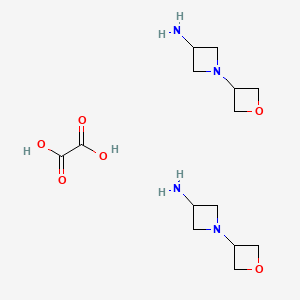

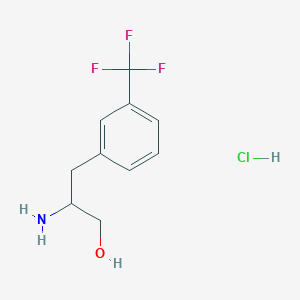
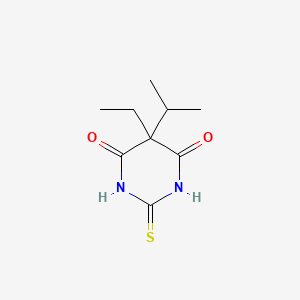

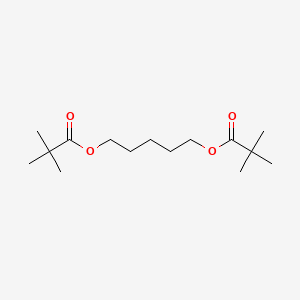
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14014504.png)

